molecular formula C22H28O2S B14518149 S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate CAS No. 62525-90-0

S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate

Cat. No.: B14518149
CAS No.: 62525-90-0
M. Wt: 356.5 g/mol
InChI Key: KCACVOLTCXGMBX-UHFFFAOYSA-N
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Description

S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzene ring substituted with a methyl group and an octyloxy group, along with a carbothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-(octyloxy)benzenecarbothioic acid with 4-methylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioester chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its thioester functional group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The aromatic rings may also participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate
  • S-(4-Chlorophenyl) 4-(octyloxy)benzenecarbothioate

Uniqueness

S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. The octyloxy group also imparts specific solubility characteristics, making it distinct from other similar compounds.

Properties

CAS No.

62525-90-0

Molecular Formula

C22H28O2S

Molecular Weight

356.5 g/mol

IUPAC Name

S-(4-methylphenyl) 4-octoxybenzenecarbothioate

InChI

InChI=1S/C22H28O2S/c1-3-4-5-6-7-8-17-24-20-13-11-19(12-14-20)22(23)25-21-15-9-18(2)10-16-21/h9-16H,3-8,17H2,1-2H3

InChI Key

KCACVOLTCXGMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C

Origin of Product

United States

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